5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole
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Overview
Description
5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-alkynylarylketones in the presence of a catalyst. The reaction conditions often include the use of solvents like 1,4-dioxane or tetrahydrofuran (THF) and catalysts such as hydrochloric acid (HCl) or other acids .
Industrial Production Methods
For industrial production, continuous-flow synthesis strategies are often employed. These methods offer better control over reaction conditions, leading to higher yields and purity. Continuous-flow reactors enhance mass and heat transfer rates, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine: This compound shares similar structural features but has different chemical properties and applications.
5-Fluoro-2-nitrobenzotrifluoride: This compound is another fluorinated derivative with distinct applications in pharmaceuticals.
Uniqueness
5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and binding affinity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H7F4N |
---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H7F4N/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12,13)14/h2-4,15H,1H3 |
InChI Key |
RSBQOXRQDDZCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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